1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone

Beschreibung

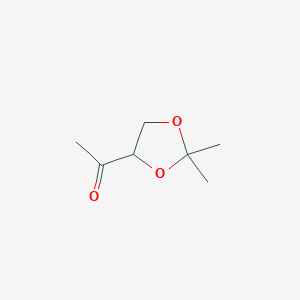

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone is a dioxolane derivative with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its structure features a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and an acetyl group at the 4-position. Dioxolane derivatives, in general, are noted for their ability to mimic natural substrates in biological systems, making them candidates for antiviral agents and drug design .

Eigenschaften

IUPAC Name |

1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEBKVJPKDAIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539697 | |

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161972-09-4 | |

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Yield

Mechanistic Insight :

-

The diol protection step forms the dioxolane via acid-catalyzed ketalization, eliminating water.

-

Aluminum isopropoxide facilitates the Oppenauer oxidation, transferring a hydride from the secondary alcohol to acetone, yielding the ketone and isopropanol.

Grignard Addition to Aldehyde Intermediate

This two-step approach converts a dioxolane aldehyde to the target ketone:

Reaction Conditions and Yield

Key Considerations :

-

The Grignard step introduces a methyl group, creating a secondary alcohol.

-

Oxidation with pyridinium chlorochromate (PCC) avoids over-oxidation to carboxylic acids.

Direct Acylation of Dioxolane Alcohols

Primary or secondary alcohols in dioxolanes can be acylated to form ketones via innovative catalytic systems. For example:

-

Mitsunobu Reaction : Converts alcohols to ketones using triphenylphosphine, diethyl azodicarboxylate (DEAD), and an acyl donor.

-

Swern Oxidation : Oxidizes secondary alcohols to ketones under mild conditions.

Comparative Data

| Method | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Mitsunobu | Ph₃P, DEAD, acetyl chloride | 0°C to RT | 12 h | 65% |

| Swern | Oxalyl chloride, DMSO, Et₃N | -78°C | 1 h | 82% |

Advantages and Limitations :

-

Swern oxidation offers higher yields but requires low temperatures.

-

Mitsunobu reactions are stereospecific but generate stoichiometric byproducts.

Catalytic Oxidation Using Transition Metals

Recent advances employ ruthenium or palladium catalysts for alcohol-to-ketone conversions. For instance:

Experimental Parameters

| Catalyst | Oxidant | Solvent | Yield |

|---|---|---|---|

| RuCl₃ | NaIO₄ | H₂O/CH₃CN | 90% |

| Pd/C | O₂ (balloon) | Toluene | 88% |

Sustainability Note :

Enzymatic Approaches

Biocatalysis using alcohol dehydrogenases (ADHs) offers enantioselective ketone synthesis. For example:

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The dioxolane ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a building block in organic synthesis:

- It is utilized in the synthesis of complex molecules due to its chiral nature and functional groups.

- It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for creating diverse chemical derivatives.

Biology

Research indicates potential biological activities:

- Studies are ongoing to explore its interactions with biomolecules and enzymes.

- Its unique structure may influence biological pathways, making it a candidate for further investigation in biochemical applications .

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate :

- Its derivatives may exhibit antimicrobial properties, as indicated by related compounds that have shown efficacy against various fungi and bacteria .

- Ongoing research aims to determine its effectiveness and safety profile for potential therapeutic uses.

Industry

In industrial applications:

- This compound is used in the production of polymers and resins.

- It is also explored as a bio-based solvent , addressing sustainability concerns within the chemical industry. A case study highlighted challenges in developing methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative solvent .

Case Study: Bio-Based Solvent Development

A comprehensive study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate outlines the development of bio-based solvents:

Wirkmechanismus

The mechanism of action of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring. This ring structure allows for the formation of stable intermediates, facilitating reactions such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Structural and Reactivity Differences

- Dioxolane vs. Biphenyl-Dioxolane Hybrids: The biphenyl-dioxolane hybrid in 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl]ethanone introduces extended conjugation, enhancing its stability and interaction with biological targets (e.g., enzymes or receptors) compared to the simpler dioxolane structure of the parent compound .

- Substituent Effects: The hydroxymethyl group in 1-(5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol improves hydrogen-bonding capacity and solubility, contrasting with the acetyl group in this compound, which favors electrophilic reactivity .

- Aromatic vs. Aliphatic Ketones: The naphthalene-based 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone exhibits fluorescence and π-π stacking capabilities due to its aromatic system, unlike the aliphatic dioxolane-derived ketone .

Biologische Aktivität

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone, a compound characterized by its dioxolane structure, has garnered attention for its potential biological activities and applications in various fields including organic synthesis and medicinal chemistry. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a dioxolane ring which is known for its stability and ability to participate in various chemical reactions. The presence of the ethanone moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and metabolic pathways. The dioxolane ring is thought to facilitate binding to active sites of enzymes, influencing their activity. This interaction can lead to various biochemical outcomes depending on the cellular context.

Enzyme Interactions

Research indicates that compounds with similar structures can act as inhibitors or modulators of enzymatic activities. For instance, studies have shown that dioxolane derivatives can affect the biosynthesis pathways in plants and microorganisms by inhibiting specific enzymes involved in these processes .

Biological Activity Data

The following table summarizes key findings related to the biological activities associated with this compound and its derivatives:

| Activity | IC50 (µM) | Reference |

|---|---|---|

| Inhibition of Arabidopsis stem elongation | 0.12 ± 0.04 | |

| Antimicrobial properties | Varies | |

| Phytotoxic effects | Significant at high concentrations |

Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives containing the dioxolane structure. It was found that certain modifications significantly enhanced solubility and antimicrobial efficacy against various pathogens, demonstrating the potential for developing new antimicrobial agents based on this scaffold .

Phytotoxicity Assessment

Another investigation focused on the phytotoxic effects of synthesized dioxolane derivatives. The results indicated that specific compounds exhibited notable phytotoxicity against Lactuca sativa (lettuce), suggesting potential applications in agriculture as herbicides .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via acetalization reactions using glycerol derivatives and acetone under acid catalysis. Key parameters include temperature control (e.g., 50–120°C), solvent selection (e.g., toluene), and catalyst type (e.g., heterogeneous acids). Optimization can be achieved using statistical tools like factorial design (e.g., Statgraphics Centurion) to evaluate variables such as molar ratios and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Confirms the dioxolane ring structure via H and C signals for methyl groups (δ ~1.3–1.5 ppm) and the acetyl moiety (δ ~2.1–2.3 ppm).

- IR : Identifies carbonyl (C=O) stretching at ~1700–1750 cm and ether (C-O-C) bands at ~1100–1250 cm.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 144.17 (CHO) validate the molecular formula .

Advanced Research Questions

Q. How do computational models explain the thermodynamic stability of this compound compared to its six-membered ring isomers?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the 5-membered dioxolane ring is ~1.7 kcal/mol more stable than the 6-membered dioxane analog due to reduced steric strain (axial methyl group repulsion in dioxane). This aligns with experimental isomer distributions (~95% dioxolane at 298 K) .

Q. What methodologies are employed to study the copolymerization behavior of derivatives of this compound with vinyl monomers?

- Methodological Answer : Radical copolymerization with comonomers (e.g., acrylates) is initiated by benzoyl peroxide in toluene at 50°C. Inherent viscosities (e.g., ~0.45 in DMF) and Alfrey-Price equations are used to predict reactivity ratios and conversion rates. Kinetic studies track monomer consumption via H NMR or GPC .

Q. In acid-catalyzed reactions, what mechanistic pathways favor 5-membered dioxolane derivatives over 6-membered analogs?

- Methodological Answer : The reaction proceeds via a kinetically controlled pathway where the 5-membered transition state forms faster due to lower ring strain. Isotopic labeling and DFT studies confirm that protonation of the carbonyl group precedes nucleophilic attack by glycerol, favoring dioxolane cyclization .

Q. How can X-ray crystallography resolve crystal packing and hydrogen-bonding interactions in derivatives of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) refine high-resolution crystallographic data to model hydrogen bonds and van der Waals interactions. For example, diffuse reflectance IR (DRIFT) at 150°C confirms lattice dynamics, while SHELXE pipelines enable rapid phasing for twinned crystals .

Q. What experimental design strategies optimize the synthesis of this compound to maximize selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.